4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE
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Overview
Description
4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE is a complex organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a 3-methylphenyl group, and a prop-2-en-1-yl group attached to an oxazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the oxazole derivative in the presence of a base.
Attachment of the 3-Methylphenyl Group: This step involves the use of Friedel-Crafts alkylation or acylation reactions to attach the 3-methylphenyl group to the oxazole ring.
Addition of the Prop-2-en-1-yl Group: The final step involves the alkylation of the nitrogen atom in the oxazole ring with a prop-2-en-1-yl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the oxazole ring or the benzenesulfonyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings and the oxazole ring.
Addition: The prop-2-en-1-yl group can undergo addition reactions, such as hydroboration or hydrogenation, to form saturated derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(PROP-2-EN-1-YL)-1,3-OXAZOL-5-AMINE can be compared with other similar compounds, such as:
4-(BENZENESULFONYL)-2-(PHENYL)-1,3-OXAZOL-5-AMINE: This compound lacks the 3-methyl and prop-2-en-1-yl groups, resulting in different chemical properties and reactivity.
4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE:
4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-N-(ETHYL)-1,3-OXAZOL-5-AMINE: This compound has an ethyl group instead of a prop-2-en-1-yl group, leading to differences in its chemical and biological properties.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-12-20-18-19(25(22,23)16-10-5-4-6-11-16)21-17(24-18)15-9-7-8-14(2)13-15/h3-11,13,20H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBOMSIVMPEHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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